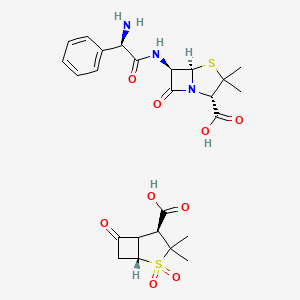
Ampicillin sodium and sulbactam sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ampicillin sodium and sulbactam sodium is a combination of two compounds: ampicillin, a penicillin-derived antibiotic, and sulbactam, a beta-lactamase inhibitor. This combination is used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Ampicillin works by inhibiting bacterial cell wall synthesis, while sulbactam enhances the efficacy of ampicillin by inhibiting the enzyme beta-lactamase, which some bacteria produce to resist antibiotics .
Synthetic Routes and Reaction Conditions:
Ampicillin Sodium: Ampicillin is synthesized from the penicillin nucleus, 6-aminopenicillanic acid.
Sulbactam Sodium: Sulbactam is synthesized by the oxidation of penicillanic acid to form penicillanic acid sulfone, followed by the reaction with sodium hydroxide to form sulbactam sodium.
Industrial Production Methods:
- The industrial production of this compound involves the large-scale synthesis of the individual components followed by their combination in a specific ratio. The final product is typically formulated as a dry powder for reconstitution and injection .
Types of Reactions:
Oxidation: Sulbactam undergoes oxidation to form penicillanic acid sulfone.
Substitution: Ampicillin can undergo substitution reactions where the amino group can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are used for the oxidation of penicillanic acid to sulbactam.
Substitution: Various acylating agents can be used for the substitution reactions involving ampicillin.
Major Products:
科学的研究の応用
Clinical Applications
The combination of ampicillin sodium and sulbactam sodium is indicated for a variety of infections caused by susceptible microorganisms. The following table summarizes the primary clinical applications:
Pharmacokinetics
The pharmacokinetics of ampicillin and sulbactam have been studied extensively. After intravenous administration, peak serum concentrations are achieved rapidly:
- Peak levels for ampicillin range from 109 to 150 mcg/mL after 2000 mg administration.
- Sulbactam peak levels range from 48 to 88 mcg/mL under similar conditions .
In pediatric patients, similar pharmacokinetic profiles have been observed, indicating that dosing adjustments may not be necessary based on age or gender .
Case Studies
- Severe Intra-abdominal Infection : A study involving pediatric patients with intra-abdominal infections demonstrated that the combination effectively reduced infection rates with minimal adverse effects. The treatment led to significant clinical improvement within days of administration .
- Diabetic Foot Infection : A case series reported successful outcomes in patients with diabetic foot infections resistant to other antibiotics. The combination therapy resulted in wound healing and infection resolution without the need for surgical intervention .
- Aspiration Pneumonia : Clinical trials have shown that the combination is effective in treating aspiration pneumonia, particularly in hospitalized patients where resistance patterns are a concern. Patients exhibited improved respiratory function and reduced fever within 48 hours of treatment initiation .
Microbiological Applications
In addition to its therapeutic uses, ampicillin sodium/sulbactam sodium is employed in microbiological laboratories for susceptibility testing against various pathogens:
作用機序
Ampicillin sodium exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, essential components of bacterial cell walls. This disruption weakens the bacterial structure, leading to cell lysis and death. Sulbactam sodium enhances the efficacy of ampicillin by inhibiting beta-lactamase, an enzyme produced by some bacteria to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam allows ampicillin to effectively target and kill the bacteria .
類似化合物との比較
Amoxicillin and Clavulanic Acid: Another combination of a penicillin-derived antibiotic and a beta-lactamase inhibitor. Clavulanic acid, like sulbactam, inhibits beta-lactamase, enhancing the efficacy of amoxicillin.
Piperacillin and Tazobactam: A combination of a broad-spectrum penicillin antibiotic and a beta-lactamase inhibitor. Tazobactam functions similarly to sulbactam in inhibiting beta-lactamase.
Uniqueness:
- Ampicillin sodium and sulbactam sodium is unique in its specific combination ratio and its effectiveness against a wide range of beta-lactamase-producing bacteria. This combination is particularly effective in treating infections caused by resistant strains of bacteria .
特性
CAS番号 |
94935-63-4 |
|---|---|
分子式 |
C24H30N4O9S2 |
分子量 |
582.7 g/mol |
IUPAC名 |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S.C8H11NO5S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);5-6H,3H2,1-2H3,(H,11,12)/t9-,10-,11+,14-;5-,6+/m11/s1 |
InChIキー |
XBKAJGGBQLRIFJ-OUPOZMNRSA-N |
SMILES |
CC1(C(C2C(S1(=O)=O)CC2=O)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Key on ui other cas no. |
94935-63-4 |
同義語 |
sulacillin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















